Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate derives its systematic name from the pyrazolo[1,5-a]pyridine core structure, which consists of a fused bicyclic system containing a pyrazole ring (positions 1-2-3) and a pyridine ring (positions 5-6-7-8). The fluorine substituent occupies position 6 on the pyridine moiety, while the ethyl ester group is located at position 3 of the pyrazole ring.
Constitutional isomerism arises from alternative substitution patterns. For instance:
- Fluorine positional isomers : Fluorine could occupy positions 4, 5, or 7 on the pyridine ring, as seen in related compounds like ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
- Ester group isomers : The carboxylate group could theoretically attach to positions 2 or 4 of the pyrazole ring, though synthetic routes favor position 3 due to electronic directing effects during cyclization.
The IUPAC name adheres to Hantzsch-Widman nomenclature rules for fused heterocycles, prioritizing lower locants for heteroatoms and substituents.
X-ray Crystallographic Analysis of Pyrazolo[1,5-a]pyridine Core Structure
X-ray crystallographic studies of analogous pyrazolo[1,5-a]pyridine derivatives reveal key structural features:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| N1–C2 bond length | 1.335 Å | Partial double-bond character |
| C3–C4 bond length | 1.415 Å | Delocalized π-system |
| F–C6 bond length | 1.349 Å | Shorter than typical C–F single bonds |
| Pyridine ring planarity | <0.05 Å RMSD | Maintained aromaticity |
The fluorine substituent induces slight distortion in the pyridine ring, with a 1.2° bend at C6 compared to non-fluorinated analogs. This distortion arises from fluorine's electronegativity, which polarizes adjacent σ-bonds while maintaining π-conjugation through resonance effects.
Fluorine Substituent Effects on Heterocyclic Aromaticity
The fluorine atom at position 6 significantly impacts the electronic structure:
Resonance effects : Fluorine's p-orbital participates in conjugation with the pyridine π-system, creating three distinct resonance structures:
Aromaticity metrics :
These data indicate enhanced aromatic character compared to non-fluorinated derivatives, contradicting classical electronegativity arguments. The fluorine's resonance donation outweighs its inductive withdrawal in this conjugated system.
Ester Group Conformational Analysis Through DFT Calculations
Density Functional Theory (DFT) calculations at the ωB97XD/def2-TZVP level reveal two stable conformers for the ethyl ester group:
| Conformer | Dihedral Angle (C2–C3–O–C) | Relative Energy (kcal/mol) |
|---|---|---|
| Syn | 12° | 0.0 |
| Anti | 168° | 1.4 |
The syn conformation dominates (85% population at 298 K) due to:
- Hyperconjugation between the ester carbonyl and pyrazole π-system
- Reduced steric clash between ethyl group and adjacent hydrogen atoms
Natural Bond Orbital (NBO) analysis shows significant charge transfer:
- Pyrazole → ester: 0.18 e⁻
- Ester → fluorine: 0.09 e⁻
This charge polarization facilitates electrophilic substitution at C4 and nucleophilic attack at the carbonyl carbon.
Properties
IUPAC Name |
ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZKMWIDSKGQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom at the 6-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of fluorine and other substituents significantly impacts electronic properties and reactivity:
- Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352625-28-5): Shares the same molecular formula (C₁₀H₉FN₂O₂ ) and weight as the 6-fluoro analog but features fluorine at the 4-position. This positional isomer may exhibit altered dipole moments and binding affinities in biological systems due to differences in electron-withdrawing effects .
- Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2740353-97-1): Incorporates both bromine (at 7-position) and fluorine (6-position), increasing molecular weight to 287.09 g/mol (C₁₀H₈BrFN₂O₂ ). The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine stabilizes the aromatic system .
Ester Group Variations
Replacing the ethyl ester with a methyl group alters solubility and metabolic stability:
- Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-63-9): The methyl ester reduces molecular weight to 194.18 g/mol (C₉H₇FN₂O₂).
Substituent Type and Functionalization
- Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 91350-91-3): Substitution of fluorine with a methyl group (C₁₁H₁₂N₂O₂ , MW: 208.22 g/mol) introduces steric bulk and hydrophobicity, which may enhance membrane permeability in drug candidates .
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-30-4): Bromine at the 6-position (C₁₀H₉BrN₂O₂ , MW: 269.10 g/mol) enables further functionalization via cross-coupling reactions, making it a versatile intermediate in synthesis .
Comparative Data Table
Biological Activity
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C10H9FN2O2) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound features a bicyclic structure that includes both pyrazole and pyridine moieties. The presence of a fluorine atom at the 6-position is significant as it may influence the compound's biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar pyrazolo structures exhibit a range of biological activities, including antimicrobial , anti-inflammatory , antiviral , and antitumor effects. This compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating infections caused by resistant strains of bacteria.
A study highlighted its potential as an inhibitor of the FtsZ protein in Streptococcus pneumoniae, a key target for developing narrow-spectrum antibiotics. This mechanism is crucial due to the rising antibiotic resistance observed in various pathogens .
Antitumor Activity
The compound's structural similarity to other bioactive pyrazoles suggests potential antitumor activity. Pyrazoles have been utilized as scaffolds in drug discovery, particularly against cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer models, although further research is necessary to confirm these findings.
Synthesis Approaches
This compound can be synthesized through various methods. One common approach involves the cyclocondensation of appropriate precursors under specific conditions to yield this compound efficiently.
Synthesis Example:
- Starting Materials: 3-methyl-1H-pyrazol-5-amine and ethyl propiolate.
- Conditions: The reaction typically occurs under mild conditions with triethylamine as a catalyst.
Case Studies and Research Findings
- Antibacterial Activity Against FtsZ:
-
Antitumor Potential:
- In vitro tests have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The specific mechanisms of action remain under investigation.
- Fluorescent Properties:
Q & A
Q. What are the key synthetic routes for Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization reactions using precursors like 2-aminopyridine derivatives and fluorinated reagents. For example:
- Cycloaddition : A 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate can yield the pyrazolo[1,5-a]pyridine core. Substituent orientation (e.g., fluorine at position 6) is influenced by electronic and steric factors .
- Fluorination : Late-stage fluorination using agents like Selectfluor under controlled pH and temperature ensures regioselectivity .
- Esterification : Ethyl ester groups are introduced via nucleophilic substitution with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons and substituents. Overlapping signals are resolved using heteronuclear 2D experiments (e.g., HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₈FN₃O₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups .
Q. What are the primary biological targets of this compound?
It exhibits activity against kinases (e.g., PI3Kδ) due to its bicyclic core and fluorine substituent. Fluorine enhances binding affinity by forming hydrogen bonds with kinase active sites . Preliminary studies suggest interactions with cellular pathways regulating apoptosis and inflammation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorination steps .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane isolates the product (>95% purity) .
Q. How can discrepancies in kinase inhibition data across studies be resolved?
- Assay Standardization : Use consistent kinase isoforms (e.g., PI3Kδ vs. PI3Kγ) and ATP concentrations .
- Structural Analysis : Compare X-ray crystallography data to verify binding modes. Fluorine’s position at C6 may alter selectivity compared to C7-substituted analogs .
- Statistical Validation : Apply ANOVA to assess variability in IC₅₀ values from replicate experiments .
Q. What strategies differentiate this compound in structure-activity relationship (SAR) studies?
- Fluorine’s Role : Fluorine at C6 increases metabolic stability and target selectivity compared to non-fluorinated analogs (e.g., Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) .
- Ester Hydrolysis : Hydrolyzing the ethyl ester to a carboxylic acid improves water solubility but reduces cell permeability. Balance via prodrug strategies .
- Comparative Tables :
| Compound | Substituents | Kinase IC₅₀ (nM) |
|---|---|---|
| This compound | 6-F, 3-CO₂Et | 12 ± 2 |
| Ethyl 6-methyl analog | 6-CH₃, 3-CO₂Et | 45 ± 5 |
| 6-Cyano derivative | 6-CN, 3-CO₂Et | 28 ± 3 |
Q. How can binding affinity and kinetics be evaluated quantitatively?
- Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized kinases (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Predict fluorine’s impact on binding pocket interactions .
Q. How can solubility issues in bioassays be mitigated?
- DMSO Stock Solutions : Prepare 10 mM stocks and dilute in assay buffers (<1% DMSO) to avoid precipitation .
- Co-solvents : Add β-cyclodextrin (10% w/v) to enhance aqueous solubility .
- Prodrug Design : Replace the ethyl ester with PEGylated esters for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
